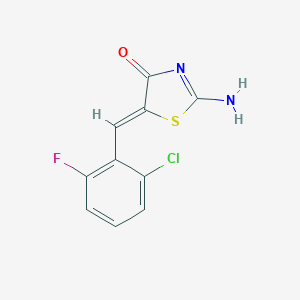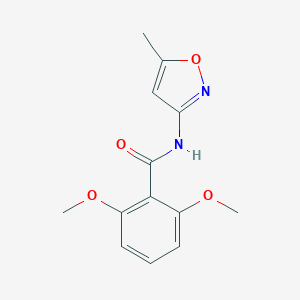![molecular formula C24H22N2O2S2 B439643 5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 316358-02-8](/img/structure/B439643.png)
5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of thienopyrimidine derivatives, including 2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Chemical Reactions Analysis
2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The major products formed from these reactions are thienopyrimidine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thienopyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, thienopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Thienopyrimidine derivatives are structurally similar to other heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines . thienopyrimidines are unique due to their sulfur-containing thiophene ring, which imparts distinct chemical and biological properties . Similar compounds include 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones .
Properties
CAS No. |
316358-02-8 |
|---|---|
Molecular Formula |
C24H22N2O2S2 |
Molecular Weight |
434.6g/mol |
IUPAC Name |
5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H22N2O2S2/c1-24(2)13-18-19(14-28-24)30-21-20(18)22(27)26(17-11-7-4-8-12-17)23(25-21)29-15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
QDCOHFWFAQYWNA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B439564.png)
![1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B439600.png)

![5,7-dimethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439628.png)
![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B439630.png)
![5-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B439639.png)



![2-amino-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B439732.png)
![METHYL 4-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B439742.png)
![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B439755.png)
![ethyl 2-chloro-5-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B439758.png)
![methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B439761.png)
